![molecular formula C34H54O4 B1151825 Serratenediol diacetate CAS No. 27832-84-4](/img/structure/B1151825.png)
Serratenediol diacetate
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Overview
Description
Serratenediol diacetate (chemical formula: C34H54O4) is a natural product found in Huperzia herteriana. It belongs to the class of triterpenoids and has a molecular weight of 526.8 g/mol. This compound is characterized by its intricate structure and intriguing biological properties .
Synthesis Analysis
The synthesis of Serratenediol diacetate involves several steps, including the acetylation of specific functional groups on the parent compound. While the exact synthetic pathway may vary, it typically starts from a precursor triterpenoid and proceeds through selective acetylation reactions .
Molecular Structure Analysis
The molecular structure of Serratenediol diacetate consists of a complex arrangement of carbon atoms, hydrogen atoms, and oxygen atoms. It features multiple acetoxy groups attached to the triterpenoid backbone. The compound’s three-dimensional conformation plays a crucial role in its biological activity .
Chemical Reactions Analysis
Serratenediol diacetate can undergo various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions may lead to the formation of derivatives with altered properties. Researchers have explored its reactivity and potential transformations in the laboratory .
Physical And Chemical Properties Analysis
Scientific Research Applications
Traditional Chinese Medicine
Serratenediol diacetate is a type of serratane-type triterpenoid, which is found in the club moss Palhinhaea cernua . This plant is used in Traditional Chinese Medicine (TCM) for the treatment of various conditions such as rheumatism, whooping cough, contusions, scalds, hepatitis, and nephrolithiasis .
Alzheimer’s Disease Treatment
The serratane-type triterpenoids, including Serratenediol diacetate, have shown inhibitory activities against cholinesterases and β-secretase 1 . These enzymes are key targets for the treatment of Alzheimer’s disease (AD), suggesting potential applications of Serratenediol diacetate in AD treatment .
Component of Lycopodium lucidulum
Serratenediol diacetate is one of the major triterpenoids found in Lycopodium lucidulum . This plant has been studied for its unique and biologically active metabolites .
Component of Sitka Spruce Bark
The bark of the Sitka spruce (Picea sitchensis) contains Serratenediol diacetate . This suggests potential applications in the study of plant metabolites and their biological activities .
Mechanism of Action
Target of Action
Serratenediol diacetate is a triterpenoid compound . . Triterpenoids are a class of compounds known for their diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Mode of Action
Triterpenoids, in general, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways, leading to changes in cellular function .
Biochemical Pathways
Triterpenoids are known to modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It is soluble in various organic solvents, which may influence its bioavailability .
Result of Action
Triterpenoids are known to exert a variety of biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of triterpenoids .
properties
IUPAC Name |
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24-,25-,26-,27-,28-,29-,32-,33+,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPGAEAWTQOUIO-CXEBUEIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C[C@@]3(CC[C@H]2C1(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of using Eu(DPM)3 in studying serratenediol diacetate through NMR?
A1: Eu(DPM)3, or tris(dipivaloylmethanato)europium(III), serves as a shift reagent in NMR spectroscopy []. When added to a sample of serratenediol diacetate, it interacts with the molecule, causing shifts in the resonance frequencies of specific protons, particularly those near the coordinating sites. This interaction allows researchers to differentiate between methyl groups that would otherwise appear very close together in a standard NMR spectrum.
Q2: How does the use of Eu(DPM)3 contribute to the assignment of methyl resonances in serratenediol diacetate?
A2: The varying degrees of interaction between Eu(DPM)3 and different coordinating sites on serratenediol diacetate provide valuable information for assigning methyl resonances. By analyzing the magnitude and direction of these shifts, researchers could deduce the relative proximity of each methyl group to the coordinating oxygen atoms. This method allowed for the successful assignment of all methyl resonances in serratenediol diacetate [C(14a)-homo-27-norgammacer-14-ene-3β,21α-diyl diacetate] []. This approach proved crucial in unraveling the complex structure of serratenediol diacetate and similar triterpenes.
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